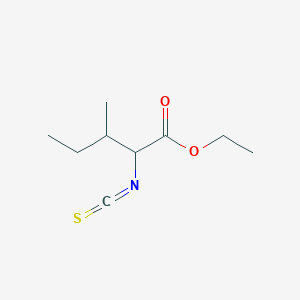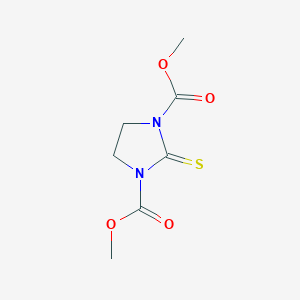
2H-1,2,4-Benzoxadiazine-3-carboxylic acid, 7-chloro-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,2,4-Benzoxadiazine-3-carboxylic acid, 7-chloro-, ethyl ester is a heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzoxadiazine ring fused with a carboxylic acid and an ethyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,2,4-Benzoxadiazine-3-carboxylic acid, 7-chloro-, ethyl ester typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of 2-chlorobenzoic acid derivatives with hydrazine derivatives, followed by esterification with ethanol. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Industrial production methods may also include purification steps such as recrystallization and chromatography to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2H-1,2,4-Benzoxadiazine-3-carboxylic acid, 7-chloro-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups at the chlorine position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions include various substituted benzoxadiazine derivatives, which can be further utilized in different applications.
Applications De Recherche Scientifique
2H-1,2,4-Benzoxadiazine-3-carboxylic acid, 7-chloro-, ethyl ester has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2H-1,2,4-Benzoxadiazine-3-carboxylic acid, 7-chloro-, ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antimicrobial and antihypertensive properties.
3,4-Dihydro-2H-1,2-benzothiazine-3-carboxylic acid: Studied for its neuroprotective effects.
Uniqueness
2H-1,2,4-Benzoxadiazine-3-carboxylic acid, 7-chloro-, ethyl ester stands out due to its unique combination of a benzoxadiazine ring with a carboxylic acid and ethyl ester group, along with the presence of a chlorine atom
Propriétés
Numéro CAS |
58696-59-6 |
|---|---|
Formule moléculaire |
C10H9ClN2O3 |
Poids moléculaire |
240.64 g/mol |
Nom IUPAC |
ethyl 7-chloro-2H-1,2,4-benzoxadiazine-3-carboxylate |
InChI |
InChI=1S/C10H9ClN2O3/c1-2-15-10(14)9-12-7-4-3-6(11)5-8(7)16-13-9/h3-5H,2H2,1H3,(H,12,13) |
Clé InChI |
BIDAVAOCYBIWFW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NC2=C(C=C(C=C2)Cl)ON1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


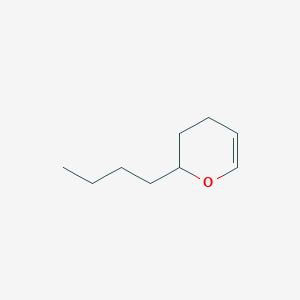
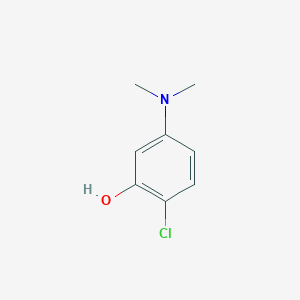
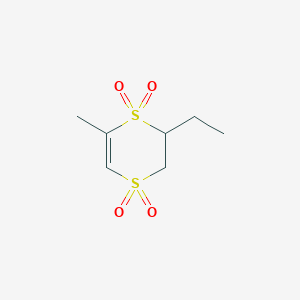
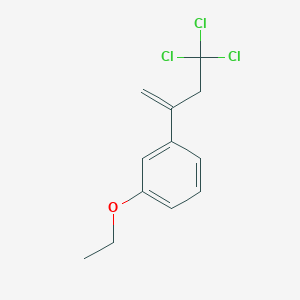
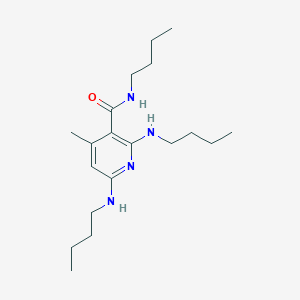

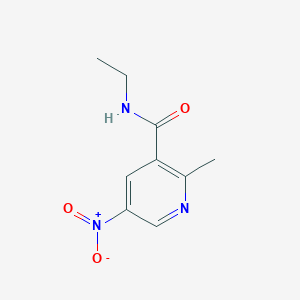


![N-[(3,4-Dimethoxyphenyl)carbamoyl]acetamide](/img/structure/B14599946.png)

![2,2'-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-enal)](/img/structure/B14599956.png)
